1-Butyl-4-methoxy-1H-indole
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Overview
Description
1-Butyl-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Butyl-4-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another approach involves the reaction of 3-(isothiocyanatomethyl)-1-methoxy-1H-indole with a heterocyclic compound . Industrial production methods often utilize efficient and selective protocols to obtain high yields of the desired compound .
Chemical Reactions Analysis
1-Butyl-4-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds.
Scientific Research Applications
1-Butyl-4-methoxy-1H-indole has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
1-Butyl-4-methoxy-1H-indole can be compared with other indole derivatives such as:
1-Methoxy-1H-indole: Similar in structure but lacks the butyl group, leading to different biological activities.
4-Methoxy-1H-indole: Lacks the butyl group, resulting in different chemical properties and reactivity.
1-Butyl-1H-indole: Lacks the methoxy group, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-butyl-4-methoxyindole |
InChI |
InChI=1S/C13H17NO/c1-3-4-9-14-10-8-11-12(14)6-5-7-13(11)15-2/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
DWYLJIJJXOTIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C=CC=C2OC |
Origin of Product |
United States |
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